落叶松醇

描述

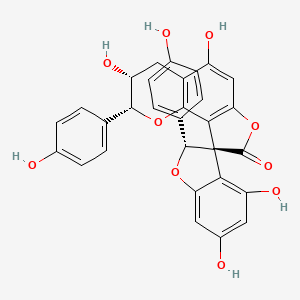

Larixinol is a unique spiro-biflavanoid isolated from the bark of Larix gmelinii (Rupr.) Rupr. It represents a novel class of biflavanoid with a structure that has been elucidated through various spectroscopic analyses and confirmed by X-ray crystallography. The biogenesis of larixinol from dihydrokaempferol is proposed, highlighting its uniqueness in chemical structure and synthesis pathways (Hf United, 1987).

Synthesis Analysis

Larixinol and its derivatives have been synthesized through various chemical transformations, contributing significantly to the field of organic synthesis. The transformation processes have involved the conversion of larixol into intermediates that facilitate the synthesis of Ambra oxide-related compounds and drimanes, highlighting the synthetic versatility of larixinol (M. G. Bolster et al., 2002); (Beatrice M. F. Lagnel et al., 2000).

Molecular Structure Analysis

The molecular structure of larixinol has been extensively studied, revealing its complexity and the presence of unique structural features. The spirobiflavanoid structure of larixinol, characterized by X-ray crystallography, showcases its distinctiveness among natural compounds (Hf United, 1987).

Chemical Reactions and Properties

Larixinol undergoes various chemical reactions that highlight its reactivity and potential for synthesis of novel compounds. The chemical transformations include the synthesis of Ambra oxide-related compounds and the selective transformation of larixol's side chain for the synthesis of drimanes, demonstrating larixinol's chemical reactivity and potential for generating diverse compounds (M. G. Bolster et al., 2002); (Beatrice M. F. Lagnel et al., 2000).

Physical Properties Analysis

The physical properties of larixinol, while not explicitly detailed in the available research, can be inferred from its molecular structure and synthesis processes. The complexity of its spirobiflavanoid structure suggests unique physical characteristics that contribute to its reactivity and application in synthesis (Hf United, 1987).

Chemical Properties Analysis

The chemical properties of larixinol are reflective of its molecular structure, with its reactivity playing a significant role in the synthesis of various compounds. The ability to undergo transformations such as the synthesis of Ambra oxide-related compounds and drimanes from larixol highlights its chemical versatility and the potential for the creation of a wide range of chemical entities (M. G. Bolster et al., 2002); (Beatrice M. F. Lagnel et al., 2000).

科学研究应用

抗菌治疗

落叶松醇具有显著的抗菌特性,使其成为开发新型抗菌剂的宝贵资产。 它对呼吸道病原体的功效表明其在治疗由金黄色葡萄球菌和肺炎链球菌等细菌引起的感染方面具有潜在用途 {svg_1}。该化合物抑制这些病原体生长的能力可以用于开发治疗呼吸道感染的新型疗法。

营养保健品

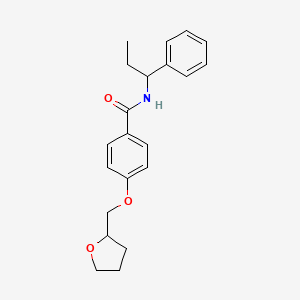

落叶松醇存在于富含原花青素和其他多酚的落叶松树皮提取物中,表明其具有作为营养保健品成分的潜力 {svg_2}。这些化合物以其抗氧化特性而闻名,可用于补充剂,旨在增强免疫系统并预防氧化应激相关的疾病。

皮肤病学应用

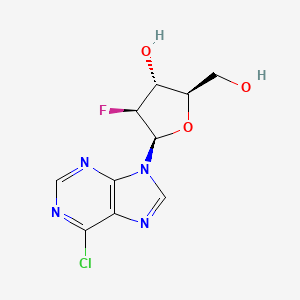

落叶松醇的抗炎和抗菌活性表明其可用于皮肤病学制剂 {svg_3}。它可以被纳入治疗湿疹和银屑病等皮肤状况的方案中,在这些方案中,它可能有助于减少炎症并预防继发性感染。

祛痰制剂

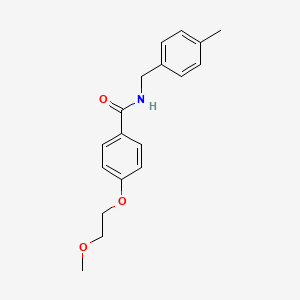

传统上,落叶松树皮提取物因其祛痰特性而被使用 {svg_4}。作为该提取物成分的落叶松醇,可能有助于其在缓解呼吸道症状方面的有效性,通过帮助清除呼吸道中的粘液。

银屑病治疗

虽然落叶松醇在银屑病治疗中的直接应用尚未明确记录,但对涉及脂质基纳米粒子的新型治疗方法的探索,突出了不断努力改进银屑病药物的药物递送系统 {svg_5}。落叶松醇潜在的抗炎作用使其成为纳入此类创新治疗方法的候选药物。

安全和危害

未来方向

Spiro-flavonoids like Larixinol have been described in more than 40 species of eight families . Anti-inflammatory and anticancer activities are the most important biological activities of spiro-flavonoids . Future research perspectives include identifying the most promising natural sources, the existing challenges in assigning the stereochemistry of these compounds .

作用机制

Target of Action

Larixinol is a natural compound that primarily targets macrophages . Macrophages are a type of white blood cell that plays a crucial role in the immune system. They are responsible for detecting, engulfing, and destroying pathogens and apoptotic cells.

Mode of Action

Larixinol interacts with its target, the macrophages, by inhibiting the production of nitric oxide (NO) induced by lipopolysaccharides (LPS) . Nitric oxide is a reactive nitrogen species that plays a key role in various physiological and pathological processes, including inflammation. By inhibiting NO production, Larixinol can potentially modulate the inflammatory response.

Result of Action

Larixinol shows antioxidant activity and moderate inhibitory activities against LPS-induced NO production in macrophages . This suggests that Larixinol may have potential anti-inflammatory effects.

生化分析

Biochemical Properties

Larixinol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Larixinol exhibits moderate inhibitory activities against LPS-induced NO production in macrophages with an IC50 value of 60.0 microg/mL . This interaction suggests that Larixinol may modulate inflammatory responses by inhibiting nitric oxide production. Additionally, Larixinol shows antioxidant activity, which implies its potential role in scavenging free radicals and protecting cells from oxidative stress .

Cellular Effects

Larixinol exerts significant effects on various types of cells and cellular processes. In macrophages, Larixinol inhibits LPS-induced NO production, thereby potentially reducing inflammation . Its antioxidant properties also contribute to cellular protection against oxidative damage. Furthermore, Larixinol’s impact on cell signaling pathways, gene expression, and cellular metabolism is evident from its ability to modulate inflammatory responses and oxidative stress . These effects highlight Larixinol’s potential therapeutic applications in managing inflammatory and oxidative stress-related conditions.

Molecular Mechanism

The molecular mechanism of Larixinol involves its interaction with specific biomolecules, leading to enzyme inhibition and modulation of gene expression. Larixinol binds to enzymes involved in NO production, thereby inhibiting their activity and reducing NO levels in macrophages . This inhibition is crucial for its anti-inflammatory effects. Additionally, Larixinol’s antioxidant activity is attributed to its ability to scavenge free radicals and protect cellular components from oxidative damage . These molecular interactions underscore Larixinol’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Larixinol change over time. Larixinol exhibits stability under specific conditions, such as desiccation at -20°C Studies have shown that Larixinol maintains its inhibitory activity against NO production and antioxidant properties over extended periods, suggesting its potential for long-term therapeutic use . Understanding the temporal dynamics of Larixinol’s effects is essential for optimizing its application in clinical settings.

Dosage Effects in Animal Models

The effects of Larixinol vary with different dosages in animal models. At moderate doses, Larixinol effectively inhibits NO production and exhibits antioxidant activity without causing significant adverse effects . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization. Studies in animal models have demonstrated that Larixinol’s therapeutic effects are dose-dependent, with higher doses potentially leading to toxicity . These findings emphasize the importance of determining the optimal dosage for safe and effective use.

Metabolic Pathways

Larixinol is involved in several metabolic pathways, interacting with enzymes and cofactors. Its role in modulating NO production and oxidative stress highlights its involvement in inflammatory and antioxidant pathways Larixinol’s interactions with specific enzymes and its impact on metabolic flux and metabolite levels are crucial for understanding its therapeutic potential

Transport and Distribution

Larixinol is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation in target tissues are essential for its therapeutic efficacy . Understanding the transport mechanisms and distribution patterns of Larixinol can aid in optimizing its delivery and bioavailability. Studies have shown that Larixinol’s distribution is influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

Larixinol’s subcellular localization plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications The precise localization of Larixinol within cells is crucial for its interaction with target biomolecules and subsequent therapeutic effects

属性

IUPAC Name |

(2R,2'R,3R,3'R)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26-,28-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDNBGULZNCSNB-LYFQOWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4(C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@]4([C@H](OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2,2-dimethylpropanoylamino)-2-methylphenyl]cyclopropanecarboxamide](/img/no-structure.png)

![N-[5-(butyrylamino)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B1179673.png)

![N-[2-methyl-3-(propionylamino)phenyl]isonicotinamide](/img/structure/B1179681.png)

![N-[3-(acetylamino)-4-methylphenyl]-3-chlorobenzamide](/img/structure/B1179690.png)

![N-[3-(butyrylamino)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B1179692.png)